3-(1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
Description
The exact mass of the compound 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-[1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl]-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN4O3/c1-29-10-9-25-20(28)26(15-5-6-15)18(23-25)13-3-2-8-24(12-13)19(27)16-7-4-14(22)11-17(16)21/h4,7,11,13,15H,2-3,5-6,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOWPNHEBUSPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=C(C=C(C=C3)F)Cl)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2194849-24-4) has garnered attention in pharmacological research due to its potential biological activities. This article explores its biochemical properties, cellular effects, and relevant studies that elucidate its mechanism of action.
- Molecular Formula : C20H24ClFN4O3
- Molecular Weight : 422.89 g/mol
- Purity : Typically >95%
This compound features a triazole ring, which is known for its biological activity, particularly in the realm of medicinal chemistry and drug development.
Research indicates that this compound interacts significantly with various biological targets:
- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : The compound has been shown to inhibit CDK2 activity by binding to its active site. This inhibition prevents the phosphorylation of substrates essential for cell cycle progression, leading to cell cycle arrest in cancer cells at the G1 phase.
Cellular Effects
The biological effects of this compound have been studied in various cell types:
- Cancer Cell Proliferation : In vitro studies demonstrate that the compound reduces proliferation rates in several cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and promoting mitochondrial cytochrome c release.
- Cell Cycle Arrest : The compound effectively induces G1 phase arrest in cancer cells, which is critical for halting tumor growth and progression.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| CDK2 Inhibition | Prevents phosphorylation of substrates necessary for cell cycle | |
| Induction of Apoptosis | Activates caspases; promotes cytochrome c release | |
| Cell Cycle Arrest | Induces G1 phase arrest in cancer cells |
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
- Study on Cancer Cell Lines : A study assessed the effects of the compound on breast cancer cell lines, observing a significant decrease in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its potential as an anti-cancer agent .
- Mechanistic Insights : Further investigations revealed that the compound's interaction with CDK2 is crucial for its anticancer effects, providing a promising avenue for targeted cancer therapies .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that triazole derivatives often exhibit significant antimicrobial activity. Compounds similar to 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one have been tested against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. Studies suggest that modifications in the chemical structure can enhance their efficacy against resistant strains of bacteria .
Anti-inflammatory Effects
Triazole compounds have also been investigated for their anti-inflammatory properties. The presence of specific functional groups in this compound may contribute to its ability to inhibit inflammatory pathways. Research indicates that triazoles can modulate cytokine production and reduce inflammation in various models .
Anticancer Activity
The potential anticancer properties of triazole derivatives are an area of active research. Compounds similar to 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one have shown promise in preclinical studies targeting different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Researchers are exploring various synthetic routes to optimize yield and purity while minimizing environmental impact. The ability to modify substituents on the triazole ring allows for the development of a library of derivatives with enhanced biological activities .
Case Study 1: Antimicrobial Testing
A study conducted on a series of triazole compounds demonstrated that structural modifications significantly impacted their antimicrobial effectiveness. The tested compounds were evaluated against clinical isolates, showing promising results against resistant bacterial strains, suggesting that further development could lead to new therapeutic agents for treating infections caused by multidrug-resistant organisms .
Case Study 2: Anti-inflammatory Mechanism Exploration
In another study focusing on the anti-inflammatory effects of triazole derivatives, researchers found that specific compounds could effectively reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS). This highlights the potential for developing new anti-inflammatory drugs based on the triazole scaffold .
Q & A
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodology : Combine CRISPR/Cas9 gene knockout of putative targets with transcriptomic profiling (RNA-seq) . Confirm target engagement via cellular thermal shift assays (CETSA) . Discrepancies between in vitro and in vivo results may indicate off-target effects or metabolic inactivation .
Environmental & Safety Considerations
Q. What methodologies assess the compound’s ecotoxicological impact on non-target organisms?
- Methodology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna, Danio rerio). Measure LC₅₀/EC₅₀ values and assess oxidative stress biomarkers (e.g., glutathione peroxidase activity). Environmental risk quotients (ERQs) are calculated using predicted environmental concentrations (PECs) .
Q. How can degradation products be structurally characterized and their bioactivity predicted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
